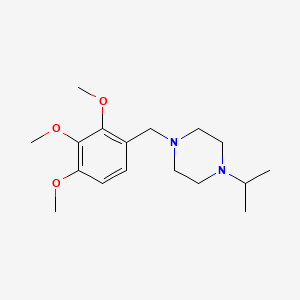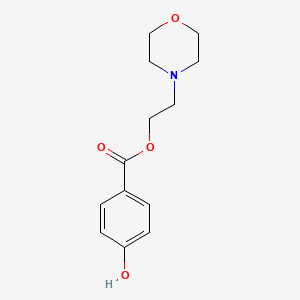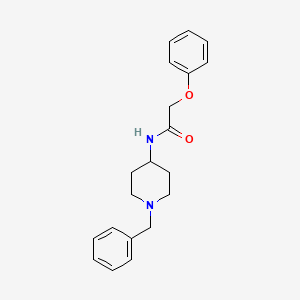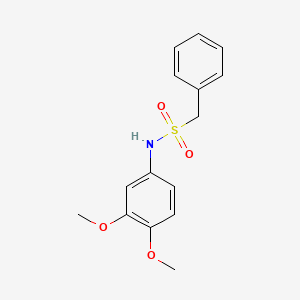
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic uses.
Mécanisme D'action
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. By blocking the reuptake of dopamine, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced behavioral effects.
Biochemical and Physiological Effects:
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved motor function. These effects are thought to be mediated by the increased dopamine signaling resulting from the inhibition of dopamine reuptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows for precise modulation of dopamine signaling and the investigation of dopamine's role in various physiological and behavioral processes. However, one limitation of using 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 is its potential for abuse and dependence, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909. One area of interest is the development of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 analogs with improved selectivity and potency for dopamine reuptake inhibition. Another area of interest is the investigation of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909's potential use in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 and its potential for abuse and dependence.
Méthodes De Synthèse
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 can be synthesized using a multistep process starting from 2,3,4-trimethoxybenzaldehyde and piperazine. The first step involves the formation of an imine intermediate by reacting the aldehyde with piperazine. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with isopropyl iodide in the presence of a base to form the final product, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909.
Applications De Recherche Scientifique
1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential therapeutic uses, particularly in the treatment of drug addiction and Parkinson's disease. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for cocaine addiction. Additionally, 1-isopropyl-4-(2,3,4-trimethoxybenzyl)piperazine 12909 has been shown to improve motor symptoms in animal models of Parkinson's disease, indicating its potential use as a treatment for this disorder.
Propriétés
IUPAC Name |
1-propan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13(2)19-10-8-18(9-11-19)12-14-6-7-15(20-3)17(22-5)16(14)21-4/h6-7,13H,8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXRXCHMBVPIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)

![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)

![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)